Dihydro-fk506 -

Dihydro-fk506

Catalog Number: EVT-8393334
CAS Number:
Molecular Formula: C44H71NO12
Molecular Weight: 806.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Dihydro-FK506 primarily involves the hydrogenation of FK506, which reduces the double bond present in the macrolide ring structure. This reaction typically employs a palladium on carbon catalyst under a hydrogen atmosphere to facilitate the reduction process.

  1. Hydrogenation: The most common method for synthesizing Dihydro-FK506 is through hydrogenation, where FK506 is treated with hydrogen gas in the presence of a catalyst.
  2. Fermentation: Industrially, Dihydro-FK506 can be produced by fermenting Streptomyces tsukubaensis, which naturally produces FK506. After extraction and purification of FK506 from the culture broth, hydrogenation is performed to yield Dihydro-FK506.

Optimization of fermentation conditions, such as nutrient supplementation and genetic engineering of producing strains, can significantly enhance yields of both FK506 and its derivatives .

Molecular Structure Analysis

Structure and Data

Dihydro-FK506 retains the core structure of FK506 but features a saturated macrolide ring due to the addition of hydrogen atoms during synthesis. The molecular formula for Dihydro-FK506 is C44H71NO12C_{44}H_{71}NO_{12}, with a corresponding InChI key of RQYGKZGKXDOUEO-PGDOHDMCSA-N.

  • Key Features:
    • The compound consists of a complex macrolide structure that includes multiple functional groups critical for its biological activity.
    • The structural modification from FK506 to Dihydro-FK506 alters its pharmacological properties, potentially influencing its efficacy and safety profile.
Chemical Reactions Analysis

Reactions and Technical Details

Dihydro-FK506 can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form hydroxylated derivatives using agents like potassium permanganate or chromium trioxide.
  2. Reduction: The initial synthesis involves reduction via hydrogenation.
  3. Substitution: Functional groups on the macrolide ring can be substituted with other groups to create new derivatives.

The major products from these reactions include hydroxylated derivatives and substituted analogs with varying functional groups.

Mechanism of Action

Process and Data

Dihydro-FK506 functions primarily as an immunosuppressant by inhibiting calcineurin, an enzyme crucial for T-cell activation. The mechanism involves:

  • Binding to FKBP12 (FK506-binding protein 12), forming a complex that inhibits calcineurin activity.
  • This inhibition prevents dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking T-cell activation and proliferation.

This mechanism underlies its application in transplant medicine, where it helps prevent organ rejection by suppressing the immune response .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dihydro-FK506 exhibits several notable physical and chemical properties:

These properties are essential for understanding how Dihydro-FK506 behaves in biological systems and its potential applications .

Applications

Scientific Uses

Dihydro-FK506 has several significant applications in scientific research:

  • Immunosuppressive Therapy: It is primarily used in transplant medicine to prevent organ rejection.
  • Autoimmune Disorders: Its ability to modulate immune responses makes it applicable in treating various autoimmune diseases.
  • Research Tool: Dihydro-FK506 serves as a valuable tool in immunology research to study T-cell signaling pathways and immune regulation.

Moreover, ongoing research into its derivatives may lead to new therapeutic agents with improved efficacy or reduced side effects compared to traditional FK506 .

Biosynthesis and Microbial Production of Dihydro-FK506

Genomic Context of Dihydro-FK506 Biosynthesis in Streptomyces spp.

The biosynthesis of dihydro-FK506 occurs within gene clusters of actinomycetes, primarily Streptomyces tsukubaensis and related strains. The core FK506 biosynthetic gene cluster spans approximately 80 kb and includes genes encoding polyketide synthases, nonribosomal peptide synthetases, tailoring enzymes, and regulatory proteins [3] [6]. Dihydro-FK506 arises as a biosynthetic intermediate or byproduct through incomplete processing of the alkyl side chain at carbon 21 (C21). Key genes implicated in alkyl side chain formation include the all/"tcs" subcluster (tcsA, tcsB, tcsC, tcsD), which directs the synthesis of the unsaturated allylmalonyl extender unit [6] [8]. This subcluster encodes:

  • Diketide synthase components (TcsA/TcsB): Assemble a β-ketopentyl acyl carrier protein (ACP) intermediate
  • Enoyl reductase (TcsD): Catalyzes saturation of the terminal double bond
  • Carboxyltransferase (TcsC): Converts the saturated intermediate to propylmalonyl-CoA [8]

Comparative genomics reveals that strains naturally producing dihydro-FK506 exhibit polymorphisms in tcsD or express truncated isoforms lacking reductase activity. Additionally, transcriptional regulators (e.g., fkbN, tcs7) modulate the expression of these clusters, influencing byproduct ratios [4] [7].

Table 1: Core Genes in FK506/Dihydro-FK506 Biosynthetic Clusters

GeneFunctionRole in Alkyl Modification
tcsA/tcsBDiketide synthaseSynthesis of β-ketopentyl-ACP precursor
tcsCCrotonyl-CoA carboxylase/reductase (CCR)Carboxylation to form malonyl derivative
tcsDEnoyl reductase (ER)Reduction of terminal double bond
fkbLLysine cyclodeaminasePipecolate formation for NRPS module
fkbPNonribosomal peptide synthetase (NRPS)Incorporation of pipecolate unit

Role of Modular Polyketide Synthase and Nonribosomal Peptide Synthetase Systems

Dihydro-FK506 assembly relies on a hybrid modular Polyketide Synthase (PKS)/Nonribosomal Peptide Synthetase (NRPS) megacomplex:

Polyketide Synthase Modules:

  • Starter unit: 4,5-Dihydroxycyclohex-1-enecarboxylic acid (DHCHC) derived from the shikimate pathway
  • Extender units: Ten elongation cycles incorporating malonyl-CoA, methylmalonyl-CoA, methoxymalonyl-ACP, and propylmalonyl-CoA (for dihydro-FK506) instead of allylmalonyl-CoA (for FK506) [3] [10]
  • Module 4 specificity: The acyltransferase domain selectively loads propylmalonyl-CoA instead of allylmalonyl-CoA when saturation occurs [8]

Nonribosomal Peptide Synthetase Integration:

  • The NRPS module fkbP activates and incorporates L-pipecolate, derived from L-lysine via the cyclodeaminase FkbL [5] [10]
  • Condensation domains fuse the polyketide chain with pipecolate, followed by macrolactamization to form the 23-membered ring [3]

Table 2: PKS/NRPS Modules in FK506/Dihydro-FK506 Assembly

ModuleSubstrate IncorporatedModification DomainsProduct
LoadingDHCHCNoneStarter unit
Module 1Methoxymalonyl-ACPKR, DH, ERFully reduced chain elongation
Module 4Propylmalonyl-CoA (dihydro-FK506)KRKetoreduction at C9
Module 10Malonyl-CoAKR, DHIncomplete reduction
NRPSL-PipecolateC, A, TMacrolactam ring closure

Abbreviations: KR = Ketoreductase, DH = Dehydratase, ER = Enoylreductase, C = Condensation, A = Adenylation, T = Thiolation

Comparative Analysis of FK506 and Dihydro-FK506 Biosynthetic Pathways

FK506 and dihydro-FK506 share identical biosynthetic machinery except for a single biochemical step affecting the C21 side chain:

  • Precursor Branch Point:
  • FK506: Requires allylmalonyl-CoA, synthesized via the tcsABCD pathway involving dehydrogenation by TcsD to create a terminal double bond [6] [8]
  • Dihydro-FK506: Utilizes propylmalonyl-CoA, formed when TcsD is inactive or when saturated precursors (e.g., pentanoate) are metabolized [8]
  • Structural Consequences:
  • Saturation eliminates the allyl moiety’s double bond, converting –CH₂–CH=CH₂ to –CH₂–CH₂–CH₃
  • This change reduces molecular rigidity and alters FKBP12 binding affinity, diminishing immunosuppressive activity [6] [10]
  • Flux Distribution:Wild-type Streptomyces tsukubaensis diverts 10–30% of polyketide flux toward dihydro-FK506 due to:
  • Incomplete tcsD-mediated dehydrogenation
  • Endogenous pools of saturated acyl-CoA precursors competing with allylmalonyl-CoA [1] [8]

Enzymatic Modifications Leading to Saturated Alkyl Group Formation

The propyl side chain of dihydro-FK506 originates from enzymatic saturation of the allylmalonyl-CoA precursor:

  • Reductive Carboxylation Pathway:
  • TcsA/TcsB: Condense acetyl-CoA and malonyl-ACP to form β-ketopentanoyl-ACP
  • TcsC (CCR homolog): Catalyzes reductive carboxylation using NADPH, generating (2R)-2-ethylmalonyl-CoA
  • TcsD (Enoyl Reductase): Normally dehydrogenates 2-ethylmalonyl-ACP to 2-allylmalonyl-ACP. In dihydro-FK506 biosynthesis, this step is bypassed or inactivated, leaving the saturated chain intact [6] [8]
  • Alternative Precursor Assimilation:Exogenous saturated carboxylic acids (e.g., pentanoic acid) can be activated to pentanoyl-CoA, then carboxylated by promiscuous acyl-CoA carboxylases to form propylmalonyl-CoA directly. This pathway competes with de novo allylmalonyl-CoA synthesis [8].

Enzyme kinetics studies reveal that the module 4 acyltransferase of FkbA has a 4.5-fold higher Kₘ for allylmalonyl-CoA than for propylmalonyl-CoA, explaining why precursor pool imbalances favor dihydro-FK506 production [8].

Metabolic Engineering Strategies for Byproduct Minimization in Industrial Fermentation

Minimizing dihydro-FK506 accumulation requires engineering primary and secondary metabolism to enhance allylmalonyl-CoA flux:

Genetic Interventions:

  • tcsD Overexpression: Amplifying the enoyl reductase gene in Streptomyces sp. RM7011 reduced dihydro-FK506 by 39% and increased FK506 titers to 238.1 mg/L [8]
  • Competitive Pathway Deletion: Inactivation of ccr homologs (e.g., ccr1) blocks ethylmalonyl-CoA synthesis, eliminating FK520 byproduct competition and indirectly increasing allylmalonyl-CoA utilization [6]
  • Regulatory Gene Engineering: Promoter replacement of fkbN (pathway-specific regulator) enhanced FK506 cluster expression, reducing impurities by 31% [4]

Precursor-Directed Biosynthesis:

  • Feeding vinyl pentanoate (allylmalonyl-CoA analog) to tcsABCD-overexpressing strains increased FK506 titers 5.2-fold (498.1 mg/L) while suppressing dihydro-FK506 [8]
  • L-Isoleucine supplementation (6 g/L) diverted carbon toward methoxymalonyl-ACP, alleviating bottlenecks in parallel pathways [4]

Table 3: Metabolic Engineering Outcomes for Byproduct Reduction

StrategyHost StrainFK506 Titer (mg/L)Dihydro-FK506 Reduction
tcsABCD overexpressionStreptomyces sp. RM7011238.131%
ccr1 deletion + tcsABCD expressionS. tsukubaensis NRRL 18488405.039%
fkbN promoter replacementS. tsukubaensis L19-2410.3Not quantified
Vinyl pentanoate feedingStreptomyces sp. RM7011498.1>40%

Genome-Scale Modeling:Flux balance analysis of Streptomyces tsukubaensis metabolic networks identified knockout targets (e.g., gdhA) that increase NADPH availability for TcsD-mediated dehydrogenation. Combined with dahp (shikimate pathway) and accA2 (acetyl-CoA carboxylase) overexpression, this elevated FK506 to 435.9 mg/L in fed-batch fermentation [9].

Properties

Product Name

Dihydro-fk506

IUPAC Name

(18Z)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

Molecular Formula

C44H71NO12

Molecular Weight

806.0 g/mol

InChI

InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19-,27-21+

InChI Key

RQYGKZGKXDOUEO-PGDOHDMCSA-N

SMILES

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Canonical SMILES

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C

Isomeric SMILES

CCCC1/C=C(\CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)OC)OC)C)/C

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